Prednisolone

Glucocorticoid Receptor Binding Receptor Affinity Pharmacodynamics

Select Prednisolone (50-24-8) as the active moiety, eliminating the hepatic conversion required by prednisone. This ensures predictable systemic exposure in all patient models, avoiding the ~20% bioavailability deficit. With an anti-inflammatory potency of 4 and a defined mineralocorticoid activity of 0.8, it offers a balanced profile between hydrocortisone and dexamethasone. Ideal for autoimmune, hepatic impairment, cardiovascular, and renal research protocols demanding pharmacokinetic consistency.

Molecular Formula C21H28O5
Molecular Weight 360.4 g/mol
CAS No. 50-24-8
Cat. No. B192156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednisolone
CAS50-24-8
Synonyms(11b)-11,17,21-Trihydroxy-pregna-1,4-diene-3,20-dione;  Metacortandralone;  Delta F
Molecular FormulaC21H28O5
Molecular Weight360.4 g/mol
Structural Identifiers
SMILESCC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O
InChIInChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1
InChIKeyOIGNJSKKLXVSLS-VWUMJDOOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySPECIFIC OPTICAL ROTATION: +102.5 DEG @ 25 °C/D;  PH OF 1% SOLN 7.5 TO 8.5;  SOL IN WATER, METHANOL, ETHANOL. /PHOSPHATE SODIUM/
1 g dissolves in about 30 mL of alc, in about 180 mL of chloroform, in about 50 mL of acetone;  sol in methanol, dioxane.
In water, 2.23X10+2 mg/L at 25 °C
2.39e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Prednisolone (CAS 50-24-8): Anti-Inflammatory Potency, Mineralocorticoid Activity, and Clinical Positioning Among Systemic Corticosteroids


Prednisolone (CAS 50-24-8) is a synthetic glucocorticoid corticosteroid characterized by a 1,2-dehydrogenated analogue structure of cortisone, which confers enhanced anti-inflammatory potency relative to the natural hormone cortisol (hydrocortisone) [1]. It exhibits a relative anti-inflammatory potency of 4 compared to hydrocortisone (1.0) and a mineralocorticoid (sodium-retaining) potency of 0.8, distinguishing it from both higher-potency, non-mineralocorticoid analogs (e.g., dexamethasone, potency 26–27) and lower-potency, high-mineralocorticoid analogs (e.g., hydrocortisone, mineralocorticoid potency 1.0) [2]. Prednisolone is the active metabolite of the prodrug prednisone, eliminating the requirement for hepatic conversion and ensuring predictable systemic exposure even in patients with hepatic impairment [3]. This combination of moderate glucocorticoid activity, mild mineralocorticoid effect, and predictable pharmacokinetics underpins its broad application in inflammatory, allergic, and autoimmune conditions, and necessitates its distinct consideration relative to other in-class corticosteroids during scientific selection and procurement.

Why Prednisolone (50-24-8) Cannot Be Simply Substituted by Prednisone, Methylprednisolone, or Dexamethasone in Scientific Applications


Interchanging prednisolone with other systemic corticosteroids without quantitative justification introduces significant risk of therapeutic failure, toxicity, or altered pharmacokinetic predictability. Key differentiation dimensions include glucocorticoid receptor binding affinity (Ki), relative anti-inflammatory potency, mineralocorticoid (sodium-retaining) activity, and volume of distribution [1]. For instance, prednisolone (relative anti-inflammatory potency 4, mineralocorticoid activity 0.8) cannot be directly dose-equivalent substituted with dexamethasone (potency 26–27, mineralocorticoid activity 0) without risk of severe immunosuppression or adrenal suppression, nor with hydrocortisone (potency 1, mineralocorticoid activity 1) without precipitating fluid retention [2]. Similarly, substitution with the prodrug prednisone introduces hepatic conversion dependency, which can reduce bioavailability by approximately 20% even in healthy individuals and may be unpredictably impaired in liver disease [3]. Methylprednisolone, while similar in potency (5 vs 4), exhibits a larger volume of distribution (1.41 L/kg vs approximately half that for prednisolone's unbound fraction) and enhanced pulmonary penetration, impacting tissue-specific exposure [4]. These quantitative differences are not accommodated by simple milligram conversion and must inform scientific selection.

Prednisolone (50-24-8) Comparative Quantitative Evidence: Potency, Receptor Binding, Pharmacokinetics, and Clinical Differentiation


Glucocorticoid Receptor (GR) Binding Affinity: Prednisolone vs. Dexamethasone

Prednisolone demonstrates a Ki of 3.8 nM (±0.8) for recombinant human glucocorticoid receptor (GR) as measured by fluorescence polarization competitive binding assay [1]. This value represents approximately 0.76-fold the GR binding affinity of the experimental dissociated glucocorticoid receptor agonist Org 214007-0 (Ki 2.2 nM ±1.3), but direct Ki comparison to dexamethasone is not provided in this dataset. However, class-level inference from established corticosteroid potency tables indicates that dexamethasone's substantially higher anti-inflammatory potency (26–27 relative to hydrocortisone) correlates with higher GR binding affinity, which is consistent with prednisolone's moderate potency (4 relative to hydrocortisone) [2].

Glucocorticoid Receptor Binding Receptor Affinity Pharmacodynamics Fluorescence Polarization Assay

Relative Anti-Inflammatory Potency: Prednisolone vs. Hydrocortisone and Methylprednisolone

The relative anti-inflammatory potency of prednisolone is 4, compared to hydrocortisone (1.0), cortisone (0.8), and methylprednisolone (5) [1]. In terms of clinical equivalence, 5 mg of oral prednisolone is equipotent to 20 mg of oral hydrocortisone [2]. For methylprednisolone, 4 mg is equivalent to 5 mg prednisolone, reflecting the slight potency advantage of methylprednisolone (5 vs 4) [3]. These values are derived from standardized glucocorticoid potency tables based on vasoconstrictor assays and clinical anti-inflammatory response.

Anti-Inflammatory Potency Equivalent Dose Glucocorticoid Activity Corticosteroid Comparison

Mineralocorticoid (Sodium-Retaining) Activity: Prednisolone vs. Dexamethasone and Hydrocortisone

Prednisolone exhibits a mineralocorticoid (salt-retaining) activity of 0.75–0.8 relative to hydrocortisone (1.0), compared to 0 for dexamethasone and 1.0 for hydrocortisone [1][2]. This places prednisolone in an intermediate position: it provides approximately 75% of the sodium-retaining effect of hydrocortisone, whereas dexamethasone has no detectable mineralocorticoid activity [3]. The 4:0.8 ratio of glucocorticoid to mineralocorticoid activity for prednisolone contrasts with hydrocortisone's 1:1 ratio and dexamethasone's high glucocorticoid activity with negligible mineralocorticoid effect [2].

Mineralocorticoid Activity Sodium Retention Fluid Balance Electrolyte Effects

Bioavailability and Conversion Advantage Over Prednisone in Hepatic Impairment

Prednisolone, as the active moiety, bypasses the hepatic conversion step required for the prodrug prednisone. In healthy subjects, the bioavailability of prednisolone after oral prednisone is approximately 80% of that after direct prednisolone administration, and approximately 20% of a prednisolone dose is converted back to prednisone [1]. While prednisone is effectively converted to prednisolone even in chronic active liver disease, the conversion may be diminished in some hepatic conditions, making prednisolone the more reliably absorbed agent [2]. This pharmacokinetic distinction is supported by clinical observations that plasma prednisolone levels are more predictable after direct prednisolone administration than after prednisone [3].

Pharmacokinetics Bioavailability Prodrug Conversion Hepatic Impairment

Volume of Distribution and Tissue Penetration: Prednisolone vs. Methylprednisolone

The corrected volume of distribution for prednisolone (based on transcortin-free drug) is approximately half that of methylprednisolone (1.41 L/kg) [1]. This difference translates into clinically meaningful tissue penetration disparities: in a study of 17 patients with lung disease, bronchoalveolar lavage fluid (BALF) methylprednisolone concentrations were five-fold higher than prednisolone concentrations when plasma corticosteroid levels reached the 2000 ng/mL range [2]. The higher degree of bronchoalveolar penetration by methylprednisolone was observed across a range of plasma concentrations and was statistically significant by 90 minutes (p < 0.05) [3].

Pharmacokinetics Volume of Distribution Tissue Penetration Pulmonary Disposition

Lymphocyte-Suppressive Potency: Prednisolone vs. Methylprednisolone in Rheumatoid Arthritis and Healthy Subjects

In peripheral blood mononuclear cells (PBMCs) from healthy subjects, methylprednisolone exhibited significantly higher lymphocyte-suppressive potency than prednisolone, with mean IC50 values of 3.7 ± 3.9 ng/mL for methylprednisolone versus 19.4 ± 22.4 ng/mL for prednisolone (p < 0.01) [1]. However, in PBMCs from rheumatoid arthritis (RA) patients, this difference was not observed: mean IC50s were 12.6 ± 18.4 ng/mL for methylprednisolone and 17.2 ± 17.1 ng/mL for prednisolone (not significant) [1]. Notably, in RA patients with high rheumatoid factor (>20 IU/mL) or high RAPA titer (>80), PBMCs were more sensitive to methylprednisolone (p < 0.05), whereas prednisolone sensitivity did not differ between patient subgroups [2]. These findings suggest disease-state-dependent differences in relative immunosuppressive potency.

Immunosuppression Lymphocyte Suppression Rheumatoid Arthritis PBMC Blastogenesis

Prednisolone (50-24-8) Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Hepatic Impairment Models and Studies Requiring Predictable Systemic Exposure

In research involving animal models of liver disease, hepatic impairment, or any protocol where consistent and predictable systemic exposure is paramount, prednisolone (50-24-8) is preferred over the prodrug prednisone. Direct administration of the active moiety eliminates the 20% bioavailability deficit observed with prednisone in healthy subjects and the potential for impaired conversion in hepatic dysfunction [1]. This ensures that observed experimental outcomes are attributable to the intended corticosteroid exposure rather than pharmacokinetic variability, making prednisolone the scientifically rigorous choice for pharmacokinetic/pharmacodynamic studies, toxicology assessments, and disease models where hepatic function may be compromised.

Immunosuppression Assays in Rheumatoid Arthritis and Autoimmune Disease Models

For in vitro lymphocyte suppression assays using peripheral blood mononuclear cells (PBMCs) from rheumatoid arthritis (RA) patients or relevant autoimmune disease models, prednisolone provides a stable reference baseline. The data demonstrate that prednisolone's IC50 (17.2 ± 17.1 ng/mL) does not vary significantly between RA patient subgroups, unlike methylprednisolone, which shows disease-state-dependent potency differences [2]. This consistency makes prednisolone a reliable standard comparator for novel immunosuppressive compounds in RA research, reducing confounding variables and enabling more robust inter-study comparisons.

Studies Requiring Moderate Anti-Inflammatory Potency with Controlled Mineralocorticoid Activity

Prednisolone is optimally suited for experimental protocols requiring glucocorticoid-mediated anti-inflammatory effects (potency 4 relative to hydrocortisone) while maintaining a defined, intermediate mineralocorticoid activity (0.8 relative to hydrocortisone) [3]. This contrasts with dexamethasone (potency 26–27, mineralocorticoid activity 0) and hydrocortisone (potency 1, mineralocorticoid activity 1). Prednisolone's balanced profile is advantageous in animal models of inflammation where fluid and electrolyte homeostasis must be preserved, such as in cardiovascular, renal, or metabolic studies, avoiding both excessive sodium retention (as with hydrocortisone) and complete mineralocorticoid ablation (as with dexamethasone) [4].

Comparative Pharmacokinetic Studies of Corticosteroid Tissue Distribution

In pharmacokinetic studies comparing tissue distribution and volume of distribution among corticosteroids, prednisolone serves as a critical reference compound with a corrected volume of distribution approximately half that of methylprednisolone (1.41 L/kg) and significantly lower pulmonary penetration (BALF concentrations 5× lower at equivalent plasma levels) [5][6]. This differential makes prednisolone the appropriate selection for protocols requiring a corticosteroid with limited extravascular distribution, predictable plasma pharmacokinetics, or as a control for assessing tissue-targeted delivery formulations of other corticosteroids.

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